molecular formula C11H18O2 B2513806 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 113492-50-5

2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2513806
CAS No.: 113492-50-5
M. Wt: 182.263
InChI Key: CABJEJMGHHBBPW-UHFFFAOYSA-N
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Description

2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This compound is known for its unique bicyclic structure, which consists of a bicyclo[2.2.1]heptane ring system with three methyl groups and a carboxylic acid functional group. It is used in various fields, including medical, environmental, and industrial research.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid are currently unknown. This compound, also known as EN300-1629592, is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

The exact mode of action of This compound Like many carboxylic acid compounds, it may interact with its targets through hydrogen bonding and electrostatic interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties will have a significant impact on the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound ’s action are currently under investigation. As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific combination of a bicyclic ring system with three methyl groups and a carboxylic acid functional group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-10(2)7-4-5-8(6-7)11(10,3)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABJEJMGHHBBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113492-50-5
Record name 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
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